

Key characteristics of the Actinium-228 nuclide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Actinium-228*
Cat. No.: *B1201793*

[Get Quote](#)

Actinium-228: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key characteristics of the **Actinium-228** (^{228}Ac) nuclide. **Actinium-228** is a naturally occurring radioisotope and a member of the Thorium-232 decay series.^{[1][2]} Due to its unique nuclear properties, it is a valuable tool for research in coordination chemistry and has potential applications in various scientific fields. This document summarizes its physical and decay properties, details experimental protocols for its isolation, and provides visual representations of its decay pathway and production workflow.

Core Nuclide Properties and Decay Characteristics

Actinium-228 is a beta-emitting radionuclide with a relatively short half-life, making it suitable for certain research applications where rapid decay is advantageous.^{[1][2]} It is the daughter product of Radium-228 and decays into Thorium-228.^[1] The key physical and decay properties of **Actinium-228** are summarized in the table below.

Property	Value
Atomic Number (Z)	89
Mass Number (A)	228
Neutron Number (N)	139
Isotopic Mass	228.0310198 u
Half-life	6.15 hours [1] [2] [3]
Decay Mode	Beta (β^-) Decay (100%)
Daughter Nuclide	Thorium-228 (^{228}Th)
Beta Decay Energy ($Q\beta^-$)	2124.063 keV
Mean Electron Energy	0.44945 MeV
Mean Photon Energy	0.86714 MeV
Spin and Parity	3+
Natural Occurrence	Thorium-232 decay chain [1] [3]

Gamma Emissions

Upon beta decay, the resulting Thorium-228 nucleus is often in an excited state and emits gamma radiation to reach its ground state. **Actinium-228** has several prominent gamma-ray emissions that are characteristic of its decay and useful for its detection and quantification. The most significant gamma emissions are detailed in the following table.

Energy (keV)	Intensity (%)
338.32	11.27
911.20	25.8
968.97	15.8

Source: Compiled from nuclear data sheets.

Production and Isolation: The $^{228}\text{Ra}/^{228}\text{Ac}$ Generator

Actinium-228 is typically obtained from a radionuclide generator system using its parent isotope, Radium-228 (^{228}Ra), which has a much longer half-life of 5.75 years.[4] The ^{228}Ra itself is a decay product of naturally occurring Thorium-232.[4] Old thorium reagents (aged for over 30 years) can serve as a source for extracting ^{228}Ra .[5] The generator allows for the periodic "milking" of the short-lived ^{228}Ac from the longer-lived ^{228}Ra parent. Secular equilibrium between ^{228}Ra and ^{228}Ac is reached in approximately 30 hours, allowing for daily isolation of ^{228}Ac .[6]

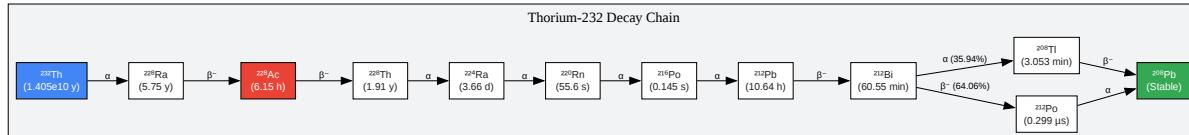
Experimental Protocol: Isolation of ^{228}Ac from a $^{228}\text{Ra}/^{228}\text{Ac}$ Generator

The following is a generalized experimental protocol for the separation of **Actinium-228** from its parent, Radium-228, using extraction chromatography. This method is commonly employed in the operation of a $^{228}\text{Ra}/^{228}\text{Ac}$ generator.

Objective: To isolate high-purity **Actinium-228** from a Radium-228 source.

Materials:

- Radium-228 source solution (in a suitable acid matrix, e.g., HNO_3).
- Extraction chromatographic resin (e.g., DGA Resin).
- Acids for elution (e.g., Nitric acid (HNO_3), Hydrochloric acid (HCl)) of varying concentrations.
- Collection vials.
- Radiation detection instrumentation (e.g., gamma spectrometer).


Methodology:

- Column Preparation: An extraction chromatography column is prepared with a suitable resin, such as DGA (diglycolamide) resin, which has a high affinity for trivalent actinides like Actinium. The column is pre-conditioned by washing it with a dilute acid solution.

- Loading: The Radium-228/**Actinium-228** solution is loaded onto the column. Radium, being a divalent cation, has a lower affinity for the resin compared to the trivalent Actinium and will not be strongly retained.
- Rinsing: The column is rinsed with a specific concentration of acid (e.g., 0.095M HNO₃) to wash away the remaining Radium-228 and any other weakly bound impurities.[7] The time at the beginning of this rinse is noted for decay correction calculations.[7]
- Elution: **Actinium-228** is selectively eluted from the column using a different acid or a different concentration of the same acid (e.g., 0.35M HNO₃).[7] The eluate containing the purified **Actinium-228** is collected in a clean vial.
- Assay: The activity and purity of the collected **Actinium-228** are determined using gamma-ray spectroscopy. The characteristic gamma peaks of ²²⁸Ac (e.g., 911.2 keV) are measured.


Visualizing Key Processes

To better understand the context and application of **Actinium-228**, the following diagrams illustrate its natural decay chain and a typical experimental workflow for its production.

[Click to download full resolution via product page](#)

Caption: The decay chain of Thorium-232, highlighting the position of **Actinium-228**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the production and isolation of **Actinium-228**.

Applications and Future Outlook

While **Actinium-228** itself does not have direct therapeutic applications like its cousin Actinium-225, its well-defined and intense gamma emissions make it an excellent tool for spectroscopic studies.[4][6] The development of reliable ²²⁸Ac generators broadens access to this nuclide for the inorganic chemistry community, facilitating research into the fundamental chemical behavior of actinium.[6] This is particularly important as the chemistry of actinium is not well-defined due to its scarcity and the radiological hazards associated with its longer-lived isotopes.[4] A better understanding of actinium's coordination chemistry is crucial for the development of more stable chelators for targeted alpha therapies using isotopes like Actinium-225.[6] Therefore, **Actinium-228** serves as a valuable and more accessible surrogate for studying the chemistry of this medically important element.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. radiocode.com [radiocode.com]
- 2. radiocode.com [radiocode.com]
- 3. Actinium-228 - isotopic data and properties [chemlin.org]
- 4. researchgate.net [researchgate.net]
- 5. english.imp.cas.cn [english.imp.cas.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eichrom.com [eichrom.com]
- To cite this document: BenchChem. [Key characteristics of the Actinium-228 nuclide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201793#key-characteristics-of-the-actinium-228-nuclide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com